Pyridine, 2-methyl-6-(1-propenyl)- (9CI)
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Overview
Description
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) is a heterocyclic aromatic organic compound with the molecular formula C9H11N It is a derivative of pyridine, where the 2-position is substituted with a methyl group and the 6-position with a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide. This method is favored due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the propenyl group to a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the propenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce saturated hydrocarbons.
Scientific Research Applications
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Pyridine, 2-methyl-6-(1-propenyl)- (9CI) involves its interaction with specific molecular targets and pathways. The pyridine ring can participate in various biochemical reactions, often acting as a ligand that binds to metal ions or enzymes. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 2-methyl-: This compound has a similar structure but lacks the propenyl group.
Pyridine, 2-methyl-6-(1-methyl-1-propenyl)-: This compound has an additional methyl group on the propenyl side chain.
Uniqueness
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) is unique due to the presence of both a methyl and a propenyl group on the pyridine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
102877-44-1 |
---|---|
Molecular Formula |
C9H11N |
Molecular Weight |
133.19034 |
Synonyms |
Pyridine, 2-methyl-6-(1-propenyl)- (9CI) |
Origin of Product |
United States |
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